molecular formula C15H11ClN4S B11649284 2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- CAS No. 74323-81-2

2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl-

Cat. No.: B11649284
CAS No.: 74323-81-2
M. Wt: 314.8 g/mol
InChI Key: PCNJSARSIUDICD-UHFFFAOYSA-N
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Description

2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- typically involves the reaction of 2-aminothiazole with 2-chlorobenzene diazonium chloride under acidic conditions. The reaction proceeds through an azo coupling mechanism, forming the azo linkage between the thiazole and the chlorophenyl group .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential anticancer and antiviral activities.

    Industry: Used in the production of dyes, pigments, and biocides.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- is unique due to its azo linkage, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its antimicrobial and antifungal activities compared to other thiazole derivatives .

Properties

CAS No.

74323-81-2

Molecular Formula

C15H11ClN4S

Molecular Weight

314.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11ClN4S/c16-11-8-4-5-9-12(11)19-20-14-13(18-15(17)21-14)10-6-2-1-3-7-10/h1-9H,(H2,17,18)

InChI Key

PCNJSARSIUDICD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=CC=C3Cl

Origin of Product

United States

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